molecular formula C8H15NO B8663682 3-Hydroxycaprylonitrile

3-Hydroxycaprylonitrile

Cat. No.: B8663682
M. Wt: 141.21 g/mol
InChI Key: CNXAYZCPQRIELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxycaprylonitrile is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-hydroxyoctanenitrile

InChI

InChI=1S/C8H15NO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-6H2,1H3

InChI Key

CNXAYZCPQRIELB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.9 M solution (21 ml., 40 millimole) of n-butyl lithium in hexane is added cautiously to a stirred solution of freshly distilled diisopropylamine (4.04 g., 40 millimole) in anhydrous tetrahydrofuran (60 ml.) maintained at 0° C. under a nitrogen atmosphere. The resulting solution is stirred at ambient temperature for 15 minutes, cooled to -78° C. and treated with a solution of anhydrous acetonitrile (1.64 g., 40 millimole) in anhydrous tetrahydrofuran (5 ml.). The resulting turbid suspension is stirred and maintained at -78° C. for 30 minutes and then treated with a solution of 1-hexanal (4.0 g., 40 millimole) in anhydrous tetrahydrofuran (5 ml.). After attaining a clear, yellow, reaction solution, cooling at -78° C. is maintained for an additional 15 minutes. The cold reaction solution is treated with 2 N hydrochloric acid (50 ml.) and extracted with ether (100 ml.). The organic extract is washed with water (50 ml.) and 5% aqueous sodium bicarbonate (50 ml.), dried over magnesium sulfate, filtered, and evaporated in vacuo, leaving the title compound as a pale yellow oil (5.2 g., 92%) pmr (CDCl 3) δ 0.97 (3H, t), 2.55 (2H, d), 3.10 (H, s) and 3.93 (H, bs).
[Compound]
Name
solution
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
92%

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